molecular formula C12H15BrClNO B6614845 N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide CAS No. 808769-15-5

N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide

Cat. No.: B6614845
CAS No.: 808769-15-5
M. Wt: 304.61 g/mol
InChI Key: LYBWKEZEFCVJRY-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide is a chemical compound characterized by its bromophenyl group and chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-bromophenylacetonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 3-bromophenyl-1,1-dimethylethyl-2-chloroacetamide carboxylic acids or esters.

  • Reduction: Formation of 3-bromophenyl-1,1-dimethylethyl-2-chloroacetamide amine.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide is similar to other bromophenyl derivatives and chloroacetamide compounds. its unique structural features, such as the 1,1-dimethylethyl group, distinguish it from other compounds in its class. Similar compounds include:

  • N-(2-bromophenyl)acetamide

  • N-(3-bromophenyl)acetamide

  • 2-chloro-N-(2-bromophenyl)acetamide

These compounds share structural similarities but may exhibit different biological activities and applications due to variations in their molecular structures.

Properties

IUPAC Name

N-[1-(3-bromophenyl)-2-methylpropan-2-yl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c1-12(2,15-11(16)8-14)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBWKEZEFCVJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198330
Record name N-[2-(3-Bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808769-15-5
Record name N-[2-(3-Bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808769-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3-Bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetonitrile (6.63 mL, 105 mmol) was added to a stirred solution of 1-(3-bromophenyl)-2-methylpropan-2-ol) (Preparation 16) (12.0 g, 52.0 mmol) in acetic acid (25 mL) at room temperature. The resulting solution was cooled to 0° C. and concentrated sulfuric acid (25 mL) was added keeping the temperature <10° C. The resulting solution was left to stir for 1 hour and then poured onto ice and basified by the addition of solid potassium carbonate. The product was extracted with ethyl acetate (2×500 mL), the organics combined and washed with water (50 mL), dried (sodium sulfate) and the solvent removed in vacuo to afford the title compound as an orange solid (16.08 g).
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25 mL
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